

Application Notes and Protocols: ACP-5862 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] Given that ACP-5862 circulates at concentrations two- to three-fold higher than the parent drug, a thorough understanding of its drug-drug interaction (DDI) potential is critical for the safe and effective use of acalabrutinib.[1] These application notes provide a summary of the known DDI profile of ACP-5862 and detailed protocols for its evaluation.

Metabolic Pathway and DDI Potential of ACP-5862

Acalabrutinib is primarily metabolized to **ACP-5862** via oxidation of its pyrrolidine ring, a reaction predominantly catalyzed by the cytochrome P450 (CYP) 3A4 enzyme.[3][4] **ACP-5862** itself is a substrate for further metabolism, also mediated by CYP3A4.[3] Both acalabrutinib and **ACP-5862** are substrates of the efflux transporters P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP).[3]

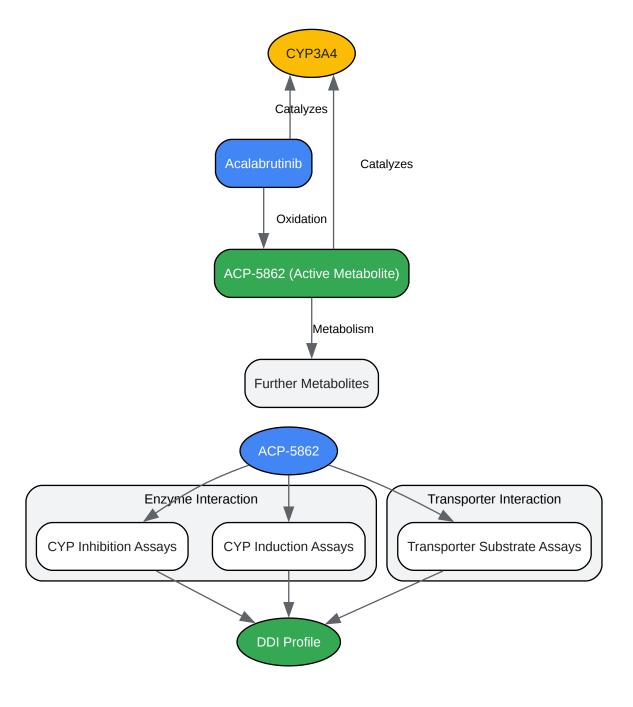
The primary DDI risks associated with **ACP-5862** involve its potential to inhibit or induce metabolic enzymes and its interactions with drug transporters.

Cytochrome P450 Inhibition



ACP-5862 has been evaluated for its potential to inhibit various CYP enzymes. It is a weak, time-dependent inactivator of CYP3A4 and CYP2C8, and a weak reversible inhibitor of CYP2C9 and CYP2C19.[1] No significant inhibition of CYP1A2, CYP2B6, or CYP2D6 by ACP-5862 has been observed.[1]

Diagram: Metabolic Formation of ACP-5862



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]
- 2. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. CYP450 Time-Dependent Inhibition (TDI) Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. In vitro Assessment of Induction Potential | Thermo Fisher Scientific ES [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols: ACP-5862 in Drug-Drug Interaction Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2622267#application-of-acp-5862-in-drug-drug-interaction-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com